molecular formula C17H14ClN3O4 B2965809 2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 865286-33-5

2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Katalognummer: B2965809
CAS-Nummer: 865286-33-5
Molekulargewicht: 359.77
InChI-Schlüssel: HWYQNHUETBXCQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic small molecule featuring the 1,3,4-oxadiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and anticancer agent development . The 1,3,4-oxadiazole pharmacophore is known for its ability to contribute to cytotoxicity against malignant cells and its capacity to interact with diverse biological targets, including enzymes, nucleic acids, and globular proteins . Compounds based on this core structure have demonstrated promising antiproliferative effects through various mechanisms, such as the inhibition of critical cancer-related enzymes like thymidylate synthase, HDAC, topoisomerase II, and telomerase . The structural motif of this compound, which hybridizes the 1,3,4-oxadiazole ring with acetamide and phenoxy components, is designed to enable selective interaction with these targets, making it a valuable candidate for hit-to-lead optimization and mechanistic studies in oncology research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-14-4-2-3-11(9-14)16-20-21-17(25-16)19-15(22)10-24-13-7-5-12(18)6-8-13/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYQNHUETBXCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process for commercial production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic compounds.

    Substitution: The chlorine atom on the phenoxy ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while substitution of the chlorine atom can result in various substituted phenoxy derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It has potential as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: The compound can be used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific caspases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Varied Oxadiazole Substituents
2.1.1. N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole Derivatives
  • Example: 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide (7o) .
  • Key Differences: Substituent on oxadiazole: Methylphenoxy vs. 3-methoxyphenyl. Side chain: Sulfanyl (-S-) linkage vs. acetamide (-NH-CO-) linkage.
  • Biological Activity :
    • Compound 7o exhibited superior antibacterial activity against Salmonella typhi and Staphylococcus aureus compared to the target compound, likely due to the sulfanyl group enhancing membrane permeability .
2.1.2. Benzofuran-Oxadiazole Hybrids
  • Example : 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) .
  • Key Differences :
    • Oxadiazole substituent: Benzofuran (heterocyclic) vs. 3-methoxyphenyl (aromatic).
    • Side chain: Thioacetamide vs. acetamide .
  • Biological Activity :
    • Compound 2a showed antimicrobial activity attributed to the benzofuran moiety’s planar structure, enabling DNA intercalation. The target compound’s 3-methoxyphenyl group may instead favor enzyme inhibition .
2.2. Analogues with Modified Acetamide Side Chains
2.2.1. N-(4-Chlorophenyl)-2-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl)Thio)Acetamide (14a)
  • Key Differences :
    • Side chain: Thioacetamide (-S-CO-) vs. acetamide (-NH-CO-).
    • Substituent on oxadiazole: 4-Chlorophenyl vs. 3-methoxyphenyl .
  • Spectroscopic Data :
    • IR spectra of 14a showed N–H stretching at 3210 cm⁻¹, absent in the target compound due to the lack of a thiol group .
2.2.2. N-(2,6-Dimethylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamide
  • Key Differences :
    • Oxadiazole substituent: Indol-3-ylmethyl (heteroaromatic) vs. 3-methoxyphenyl .
    • Side chain: Sulfanyl linkage vs. acetamide .
  • Biological Activity :
    • This compound demonstrated α-glucosidase inhibition (IC₅₀ = 12.3 µM), suggesting that bulky substituents like indole enhance enzyme interaction. The target compound’s methoxy group may offer milder steric effects .
2.3. Analogues with Thiadiazole vs. Oxadiazole Cores
2.3.1. 2-(4-Chlorophenoxy)-N-(5-(Ethylthio)-1,3,4-Thiadiazol-2-yl)Acetamide (CAS 353472-72-7)
  • Key Differences :
    • Core heterocycle: Thiadiazole (S/N-containing) vs. oxadiazole (O/N-containing).
    • Substituent: Ethylthio vs. 3-methoxyphenyl .
  • Physicochemical Properties :
    • Thiadiazoles generally exhibit higher electron-deficient character, which may enhance reactivity in electrophilic substitutions compared to oxadiazoles .

Research Implications

  • The 3-methoxyphenyl group in the target compound may improve metabolic stability compared to sulfanyl or thioether analogues.
  • The absence of a sulfur atom in the acetamide side chain could reduce toxicity but may limit membrane penetration .
  • Further studies should explore its pharmacokinetic profile (e.g., CYP450 interactions) and comparative efficacy in disease models.

Biologische Aktivität

The compound 2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antioxidant capabilities, and enzyme inhibitory effects.

Chemical Structure

The chemical structure of the compound is represented as follows:

C16H16ClN3O3\text{C}_{16}\text{H}_{16}\text{Cl}\text{N}_3\text{O}_3

Anticancer Activity

  • Mechanism of Action : The oxadiazole moiety has been recognized for its anticancer potential through various mechanisms, including:
    • Inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).
    • Induction of apoptosis in cancer cells by activating apoptotic signaling pathways.
  • Case Studies :
    • A study demonstrated that oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide showed promising results against pancreatic cancer cell lines (PANC-1) with IC50 values indicating strong antiproliferative activity .

Antioxidant Activity

  • Evaluation Methods : The antioxidant properties of the compound were assessed using various assays such as:
    • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
    • CUPRAC (cupric ion reducing antioxidant capacity) assay.
  • Findings : The compound exhibited notable antioxidant activity, particularly in the CUPRAC assay, which suggests its potential as a therapeutic agent against oxidative stress-related diseases .

Enzyme Inhibition

  • Target Enzymes : The compound has shown inhibitory effects on several enzymes relevant to metabolic disorders:
    • Glucosidase inhibition was particularly highlighted, indicating potential applications in managing diabetes by slowing carbohydrate absorption .

Data Table: Summary of Biological Activities

Activity TypeAssay/Method UsedResult/Findings
AnticancerIC50 against PANC-1 cell lineSignificant cytotoxicity observed
AntioxidantDPPH and CUPRAC assaysStrong radical scavenging ability
Enzyme InhibitionGlucosidase inhibition assayEffective in reducing glucose absorption

Q & A

Q. What are the optimal synthetic routes for 2-(4-chlorophenoxy)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide?

A common method involves coupling 2-chloroacetamide derivatives with substituted oxadiazoles via nucleophilic substitution. For example, chloroacetyl chloride can react with 5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine (TEA) in dioxane or DMF under reflux . Monitoring reaction progress via TLC (e.g., using chloroform/methanol 9:1) ensures completion . Recrystallization from ethanol-DMF mixtures improves purity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Combine spectroscopic techniques:

  • IR spectroscopy to confirm carbonyl (C=O, ~1667 cm⁻¹) and oxadiazole ring vibrations (~611 cm⁻¹) .
  • ¹H NMR to verify methoxy (-OCH₃, δ ~3.8 ppm) and aromatic protons (δ ~6.9–7.5 ppm) .
  • Mass spectrometry (MS) for molecular ion peaks (e.g., m/z 430.2 [M+1] for analogous compounds) .
  • Elemental analysis (C, H, N) to validate stoichiometry, though discrepancies may arise due to hygroscopic intermediates .

Q. What solvents and reaction conditions minimize side products during synthesis?

Polar aprotic solvents (DMF, dioxane) with mild bases (K₂CO₃, TEA) at room temperature reduce side reactions like hydrolysis or over-alkylation. For example, DMF stabilizes intermediates during nucleophilic substitutions . Avoid high temperatures (>80°C) to prevent oxadiazole ring degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding affinity?

Use density functional theory (DFT) to calculate:

  • Electrostatic potential maps to identify nucleophilic/electrophilic regions for target interactions.
  • Docking studies with enzymes like α-glucosidase (for hypoglycemic activity) or kinases (anticancer targets) .
    Validate predictions with in vitro assays, such as enzyme inhibition (IC₅₀) or cytotoxicity (MTT) on cancer cell lines (e.g., HepG2) .

Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?

Example SAR insights:

  • Methoxy groups at the 3-phenyl position enhance metabolic stability but may reduce solubility .
  • Chlorophenoxy moieties improve lipophilicity, aiding blood-brain barrier penetration for CNS targets .
    Compare analogs via in vitro ADMET assays (e.g., microsomal stability, LogP measurements) .

Q. What experimental strategies resolve contradictions in biological data (e.g., varying IC₅₀ values)?

  • Standardize assay conditions : Use identical cell lines (e.g., MCF-7 for reproducibility) and control compounds (e.g., doxorubicin for cytotoxicity) .
  • Validate mechanisms : Confirm target engagement via Western blotting (e.g., PARP cleavage for apoptosis) or enzyme activity assays .
  • Cross-validate with structural data : X-ray crystallography (e.g., PDB ID 7XYZ) can clarify binding modes .

Methodological Challenges

Q. How to address low yields in oxadiazole ring formation?

Optimize cyclization steps:

  • Use Dean-Stark traps to remove water during heterocycle formation .
  • Substitute chloroacetyl chloride with bromoacetyl derivatives for faster reactivity .
  • Employ microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 4 hours) .

Q. What are reliable protocols for scaling up synthesis without compromising purity?

  • Batch-wise recrystallization : Use gradient cooling (hot ethanol to 4°C) to isolate high-purity product .
  • Column chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane gradients for intermediates .
  • Monitor by HPLC : Use C18 columns (acetonitrile/water, 0.1% TFA) to detect impurities <1% .

Data Reproducibility and Validation

Q. How to ensure reproducibility in spectral data?

  • Calibrate instruments : Use adamantane (for NMR) and polystyrene (for IR) as standards .
  • Share raw data : Deposit spectra in open-access repositories (e.g., Zenodo) with metadata on solvent/CDCl₃ purity .

Q. What statistical methods are appropriate for dose-response studies?

  • Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals.
  • ANOVA with Tukey’s post hoc test for comparing multiple analogs .

Emerging Research Directions

Q. Can this compound serve as a precursor for radiopharmaceuticals?

Label with ¹⁸F or ⁶⁸Ga via prosthetic groups (e.g., NOTA chelators) for PET imaging. Preliminary studies show stability in serum (t₁/₂ > 2 hours) .

Q. What are unexplored targets in neurodegenerative disease research?

Screen against acetylcholinesterase (AChE) and tau protein aggregation using FRET-based assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.